N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

This imidazo[2,1-b]thiazole acetamide occupies a unique, under-characterized node in a biologically validated scaffold class. The intersection of a p-tolyl C6 substituent with a furan-2-ylmethyl acetamide terminus creates a distinct hydrogen-bond-accepting feature not found in nearest-neighbor analogs, making it ideal for systematic SAR studies and computational docking. Procure with a plan for de novo in vitro assays (kinase profiling, cytotoxicity, ADME). No compound-specific bioactivity data exist; all class-level evidence points to antiproliferative potential.

Molecular Formula C19H17N3O2S
Molecular Weight 351.42
CAS No. 897463-12-6
Cat. No. B2894995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide
CAS897463-12-6
Molecular FormulaC19H17N3O2S
Molecular Weight351.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCC4=CC=CO4
InChIInChI=1S/C19H17N3O2S/c1-13-4-6-14(7-5-13)17-11-22-15(12-25-19(22)21-17)9-18(23)20-10-16-3-2-8-24-16/h2-8,11-12H,9-10H2,1H3,(H,20,23)
InChIKeyPNEXQLJUTFJELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897463-12-6): Procurement-Relevant Structural and Class Profile


N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide (CAS 897463-12-6, molecular formula C₁₉H₁₇N₃O₂S, molecular weight 351.42 g/mol) belongs to the imidazo[2,1-b]thiazole class of fused heterocyclic compounds . The structure features a central imidazo[2,1-b]thiazole core substituted at the 6-position with a p-tolyl group and at the 3-position with an acetamide side chain bearing an N-(furan-2-ylmethyl) terminus. The imidazo[2,1-b]thiazole scaffold is recognized in medicinal chemistry for its versatility and has been explored in multiple therapeutic contexts, including kinase inhibition and antiproliferative applications [1]. A comprehensive search of primary literature, patents, and authoritative bioactivity databases (PubChem, ChEMBL, BindingDB) conducted during the preparation of this guide did not identify any published, quantitative biological activity data specific to this compound or its closest structural analogs. Consequently, all differential evidence presented below is inherently limited to class-level inference and structural rationale, and no direct head-to-head quantitative comparisons are currently available for this compound.

Why N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide Cannot Be Substituted by Other Imidazo[2,1-b]thiazole Derivatives Without Empirical Validation


The imidazo[2,1-b]thiazole chemical space is characterized by high sensitivity of biological activity to even single-point substituent variations on the core scaffold [1]. Published structure–activity relationship (SAR) studies on related imidazo[2,1-b]thiazole series demonstrate that alterations to the C6 aryl group (e.g., phenyl vs. p-tolyl vs. p-chlorophenyl) or the acetamide side-chain terminus (e.g., furan-2-ylmethyl vs. pyridin-3-ylmethyl vs. benzamide) can produce substantial shifts in potency, target selectivity, and physicochemical properties [2]. Consequently, generic substitution of N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide with another in-class compound—even one bearing ostensibly minor structural differences—introduces an unquantifiable risk of altered biological outcome. The quantitative differential evidence below, while constrained by the current absence of compound-specific published data, establishes the structural basis for why this molecule merits independent evaluation and controlled procurement rather than ad-hoc replacement with a nearest-neighbor analog.

N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide: Differential Evidence Assessment for Scientific Procurement Decisions


Structural Differentiation from the Closest Identified Analog: Furan-2-ylmethyl vs. 3-Methoxybenzyl Acetamide Terminus

The closest identified structural analog of the target compound is N-[(3-methoxyphenyl)methyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide (CAS 897463-31-9), which shares the identical imidazo[2,1-b]thiazole core and p-tolyl C6 substituent but replaces the furan-2-ylmethyl group on the acetamide nitrogen with a 3-methoxybenzyl group . No published biological activity data were identified for either compound in authoritative databases (PubChem, ChEMBL, BindingDB) or in the peer-reviewed literature as of the search date. The furan-2-ylmethyl moiety introduces a hydrogen-bond-accepting oxygen atom in a five-membered heteroaromatic ring, whereas the 3-methoxybenzyl group presents a methoxy substituent on a six-membered phenyl ring. These topological and electronic differences are expected to produce distinct protein-binding interactions, but the absence of quantitative activity data precludes any numerical potency or selectivity comparison.

Medicinal Chemistry Structure–Activity Relationship Kinase Inhibitor Design

C6 Aryl Substituent Differentiation: p-Tolyl vs. p-Chlorophenyl Impact on Imidazo[2,1-b]thiazole Pharmacophore Properties

A structurally proximal comparator differing at the C6 position is 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(furan-2-ylmethyl)acetamide (CAS 897457-82-8), which retains the identical imidazo[2,1-b]thiazol-3-yl-acetamide N-(furan-2-ylmethyl) framework but replaces the p-tolyl group with a p-chlorophenyl group [1]. The chlorine atom introduces halogen-bond donor potential, alters electron density on the adjacent phenyl ring via its electron-withdrawing inductive effect (−I), and modifies the lipophilicity profile relative to the electron-donating methyl group (+I) in the target compound. No quantitative biological activity data were identified for either compound. However, within the broader imidazo[2,1-b]thiazole class, the C6 aryl substituent has been shown by Başoğlu et al. (2021) to be a critical determinant of antiproliferative activity and focal adhesion kinase (FAK) inhibitory potency, with substituent-dependent variations in cellular IC₅₀ values observed across aryl-modified analogs [2].

Medicinal Chemistry Halogen Bonding Ligand–Protein Interactions

Imidazo[2,1-b]thiazole Class-Level Evidence: Antiproliferative Activity and FAK Inhibition Potential

Imidazo[2,1-b]thiazole derivatives have been established in the peer-reviewed literature as a privileged scaffold for anticancer drug discovery. Başoğlu et al. (2021) reported that a series of imidazo[2,1-b]thiazole derivatives exhibited cytotoxic effects against C6 glioma cells with several compounds showing activity comparable to or exceeding that of the reference drug cisplatin, and demonstrated in vitro focal adhesion kinase (FAK) inhibitory activity [1]. Separately, Rashdan et al. (2020) reported that imidazo[2,1-b]thiazole-linked thiadiazole conjugates displayed anti-proliferative efficacy against HepG2 hepatic cancer cells, with molecular docking revealing strong binding interactions with the glypican-3 (GPC-3) target protein [2]. These class-level findings establish the imidazo[2,1-b]thiazole scaffold as a biologically relevant chemotype for kinase-targeted and antiproliferative screening applications. However, the specific compound N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide was not included in either published study; its individual biological profile remains uncharacterized.

Cancer Research Kinase Inhibition Focal Adhesion Kinase

Recommended Research Application Scenarios for N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide Based on Current Evidence


Kinase-Targeted Anticancer Screening in Glioma or Hepatic Cancer Cell Lines

Based on class-level evidence demonstrating that imidazo[2,1-b]thiazole derivatives exhibit antiproliferative activity against C6 glioma cells and inhibit focal adhesion kinase (FAK) [1], as well as anti-proliferative efficacy in HepG2 hepatic cancer models [2], the title compound is structurally appropriate for inclusion in focused kinase inhibitor screening libraries targeting these cancer types. Users should note that compound-specific IC₅₀ values have not been published and must be determined experimentally. Procurement of this compound should be accompanied by a plan for de novo in vitro cytotoxicity and target-engagement assays to establish its individual activity profile.

Structure–Activity Relationship (SAR) Studies on the Imidazo[2,1-b]thiazole Acetamide Series

The title compound occupies a specific, under-characterized node in the imidazo[2,1-b]thiazole acetamide SAR matrix defined by the intersection of a p-tolyl C6 substituent and a furan-2-ylmethyl acetamide terminus. Procurement of this compound alongside its closest commercially identified analogs (CAS 897463-31-9, CAS 897457-82-8, and N-(pyridin-3-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide) would enable a systematic, head-to-head SAR study to quantify the impact of the furan-2-ylmethyl group on potency, selectivity, and physicochemical properties. Such a study would directly address the current evidence gap identified in this guide.

Computational Docking and in Silico Target Profiling

Given the absence of experimental bioactivity data, the title compound is well-suited for prospective computational evaluation. Molecular docking against kinase targets for which imidazo[2,1-b]thiazoles have shown affinity—including FAK [1] and GPC-3 [2]—can generate testable hypotheses regarding binding mode and affinity. The furan oxygen provides a distinct hydrogen-bond-accepting feature not present in the 3-methoxybenzyl analog, potentially enabling differentiated docking poses. Procurement for computational chemistry groups is scientifically justified as a hypothesis-generation step preceding wet-lab validation.

Chemical Probe Development and Tool Compound Generation

As an uncharacterized member of a biologically validated scaffold class, N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide represents a candidate for development into a chemical probe, contingent upon the generation of primary activity data. Procurement by chemical biology groups for the purpose of generating such foundational data—including broad-panel kinase profiling, cellular cytotoxicity screening, and initial ADME characterization—is consistent with the current state of evidence. Users should procure with the explicit understanding that the compound is a screening-stage molecule with no established potency, selectivity, or in vivo pharmacokinetic data.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.